Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis. This particular compound features a tert-butyl group, a fluorocyclohexene ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclohexene derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorocyclohexene ring, using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C or LiAlH4 in anhydrous conditions.
Substitution: NaOCH3 in methanol or LiAlH4 in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs and enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is often facilitated by the electrophilic nature of the carbamate carbonyl group, which can react with nucleophilic amino acid residues such as serine or cysteine.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the fluorocyclohexene ring.
Fluorocyclohexyl carbamate: Similar structure but with different substituents on the cyclohexene ring.
N-Boc-protected amines: Compounds with a tert-butyl carbamate protecting group used in peptide synthesis.
Uniqueness
Tert-butyl ((4-fluorocyclohex-3-en-1-yl)methyl)carbamate is unique due to the presence of the fluorocyclohexene ring, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in the synthesis of fluorinated compounds and pharmaceuticals.
Properties
Molecular Formula |
C12H20FNO2 |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluorocyclohex-3-en-1-yl)methyl]carbamate |
InChI |
InChI=1S/C12H20FNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h6,9H,4-5,7-8H2,1-3H3,(H,14,15) |
InChI Key |
BZWBINNXMOJNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=CC1)F |
Origin of Product |
United States |
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